N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride
Description
N-(2-(Diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a benzamide derivative featuring a benzo[d]thiazol ring substituted with 5,7-dimethyl groups and a diethylaminoethyl side chain. The compound is synthesized via amide coupling between a benzoyl chloride derivative and a substituted benzo[d]thiazol-2-amine, followed by hydrochlorination to improve solubility and stability . It is widely available through global suppliers, particularly in China, indicating its industrial relevance .
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3OS.ClH/c1-5-24(6-2)12-13-25(21(26)18-10-8-7-9-11-18)22-23-19-15-16(3)14-17(4)20(19)27-22;/h7-11,14-15H,5-6,12-13H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXWECMAWQADGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=CC(=CC(=C2S1)C)C)C(=O)C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a compound with significant pharmacological potential. Its unique structure suggests various biological activities, particularly in neuroprotection and cardioprotection. This article provides an in-depth analysis of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The compound's chemical properties are crucial for understanding its biological interactions. Below is a summary of its key characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C23H27ClN4OS2 |
| Molecular Weight | 475.07 g/mol |
| Solubility | Soluble in polar solvents |
| Stability | Stable under inert conditions |
| Purity | Typically ≥95% |
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The diethylaminoethyl group may facilitate interactions with various enzymes or receptors, while the benzamide core can engage in hydrogen bonding with biological molecules. The exact pathways and targets are still under investigation but are believed to involve:
- Neuroprotective Effects : Potential modulation of neurotransmitter systems.
- Cardioprotective Properties : Possible protective effects against oxidative stress in cardiac tissues.
Neuroprotective Studies
Research has indicated that compounds similar to N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide exhibit neuroprotective effects in various models. For example, studies have shown that derivatives can reduce neuronal cell death induced by oxidative stress.
Case Study: Neuroprotection in Animal Models
In a study involving rodent models of neurodegeneration, administration of the compound resulted in a significant reduction in markers of neuronal apoptosis and improved cognitive function as measured by behavioral tests. The compound was found to lower levels of reactive oxygen species (ROS), suggesting a mechanism involving antioxidant activity.
Cardioprotective Studies
The compound's potential cardioprotective properties were evaluated using isolated heart models subjected to ischemia-reperfusion injury. Results indicated that treatment with this compound significantly improved myocardial recovery and reduced infarct size compared to controls.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is helpful to compare it with similar compounds:
| Compound Name | Biological Activity |
|---|---|
| 4-Acetyl-N-(2-(diethylamino)ethyl)benzamide | Moderate neuroprotective effects |
| N-(2-(diethylamino)ethyl)benzamide | Limited cardioprotective activity |
| 5,7-Dimethylbenzo[d]thiazol-2-ylbenzamide | Strong antioxidant properties |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The compound’s core structure distinguishes it from analogs through:
Key Analog Compounds
N-(6-Chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-phenylacetamide Hydrochloride ()
- Structure : Features a 6-chloro substituent on the benzothiazole and a phenylacetamide group.
- Molecular formula : C₂₁H₂₅Cl₂N₃OS (MW: 438.4).
- The phenylacetamide moiety may sterically hinder target binding compared to benzamide.
N-(6-Ethoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide Hydrochloride ()
- Structure : Includes a 6-ethoxy group and a sulfonyl-linked piperidine.
- Molecular formula : C₂₆H₃₅ClN₄O₄S₂ (MW: 567.2).
- Comparison : The ethoxy group enhances electron-donating effects, while the sulfonyl-piperidine moiety introduces steric bulk and polarity, likely improving target specificity but reducing membrane permeability.
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide ()
- Structure : A 1,3-thiazole core with 5-chloro and 2,4-difluorobenzamide groups.
- Pharmacology : Inhibits pyruvate:ferredoxin oxidoreductase (PFOR) via an amide anion mechanism, critical in anaerobic metabolism .
- Fluorine substitutions increase electronegativity, enhancing binding to electron-rich enzyme pockets.
Physicochemical and Pharmacokinetic Properties
Pharmacological and Industrial Relevance
- The diethylamino group may enhance cellular uptake, critical for in vivo efficacy.
- Commercial Availability : The target compound is widely supplied (106,399 Chinese suppliers), reflecting demand for preclinical research . Analogs with niche substituents (e.g., ) are less accessible, indicating higher synthesis complexity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?
- Methodology : Synthesis typically involves multi-step reactions, such as condensation of benzoyl chloride derivatives with substituted thiazol-2-amines in solvents like ethanol or pyridine under reflux. Intermediates are monitored via TLC (e.g., chloroform:acetone 3:1) and purified via recrystallization (e.g., methanol or acetic acid). Characterization employs:
- IR spectroscopy : Identifies functional groups (e.g., amide C=O at ~1650–1670 cm⁻¹, NH stretches at ~3200–3400 cm⁻¹) .
- NMR spectroscopy : Confirms proton environments (e.g., diethylaminoethyl CH₃ groups at δ ~1.2–1.5 ppm, aromatic protons at δ ~7.0–8.0 ppm) .
- Mass spectrometry : Validates molecular weight (e.g., FAB-MS for [M+H]⁺ ions) .
- Example : In a synthesis of analogous thiadiazole derivatives, intermediates like N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide achieved 97.4% yield after sulfuric acid cyclization .
Q. Which spectroscopic techniques are critical for confirming the compound’s structure?
- Key Techniques :
- X-ray crystallography : Resolves molecular geometry and hydrogen-bonding networks (e.g., centrosymmetric dimers via N–H···N interactions) .
- ¹H/¹³C NMR : Assigns regiochemistry of dimethylbenzo[d]thiazole substituents and diethylaminoethyl branching .
- Elemental analysis : Validates purity (e.g., %C, %H, %N within ±0.3% of theoretical values) .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize synthesis parameters?
- Methodology :
- Factorial designs : Test variables like temperature (293–513 K), solvent polarity, and reactant stoichiometry to maximize yield .
- Response Surface Methodology (RSM) : Models nonlinear relationships between parameters (e.g., sulfuric acid concentration vs. cyclization efficiency) .
- Case Study : In thiadiazole synthesis, prolonged heating (>24 hours) and ice quenching improved intermediate isolation .
Q. What computational strategies predict reaction pathways for benzamide-thiazole derivatives?
- Approach :
- Quantum chemical calculations : Simulate transition states (e.g., DFT for cyclization energy barriers) .
- Reaction path search algorithms : Identify viable intermediates using ICReDD’s hybrid computational-experimental workflows .
- Example : ICReDD reduced trial-and-error by 50% in analogous heterocycle syntheses via automated condition screening .
Q. How do crystallography studies resolve challenges in isolating intermediates?
- Insights : Co-crystallization of intermediates (e.g., 4.1 and 4.1a in ) enables structural elucidation despite instability. X-ray diffraction reveals packing motifs (e.g., C–H···F/O interactions) that guide solvent selection for recrystallization .
Q. What role do hydrogen bonds play in molecular packing and stability?
- Findings :
- Classical H-bonds (N–H···N/O) stabilize dimers, while non-classical (C–H···F/O) interactions enhance lattice cohesion .
- Impact : Strong H-bonding correlates with higher melting points (e.g., 503–504 K for thiadiazole derivatives) .
Contradictions and Resolutions
- Conflict : IR and NMR data may suggest different tautomeric forms of intermediates.
- Resolution : Cross-validate with X-ray crystallography to confirm dominant tautomers .
- Conflict : High theoretical yields (e.g., >95%) vs. practical yields (76–97%).
- Resolution : Optimize quenching protocols (e.g., ice-water vs. slow precipitation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
